Benzamide, N-[(4-methylphenyl)methoxy]-
Description
Benzamide, N-[(4-methylphenyl)methoxy]- (IUPAC name: 4-methoxy-N-[(4-methylphenyl)methoxy]benzamide) is a benzamide derivative featuring a methoxy group at the para position of the benzamide aromatic ring and a (4-methylphenyl)methoxy substituent on the amide nitrogen. Benzamides are known for their versatility in medicinal chemistry due to their ability to interact with biological targets via hydrogen bonding and π-π interactions. Substituents like methoxy and aryl groups modulate solubility, bioavailability, and target affinity .
Properties
CAS No. |
64583-56-8 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methoxy]benzamide |
InChI |
InChI=1S/C15H15NO2/c1-12-7-9-13(10-8-12)11-18-16-15(17)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,16,17) |
InChI Key |
AQSPHXTXBCUXRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CONC(=O)C2=CC=CC=C2 |
solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for N-[(4-Methylphenyl)methoxy]benzamide
Direct Amidation via Acyl Chloride and Hydroxylamine Derivatives
The most widely reported method involves the reaction of benzoyl chloride with O-(4-methylbenzyl)hydroxylamine. This approach mirrors methodologies used in analogous benzamide syntheses, such as the preparation of 2-methoxy-N-(4-methylphenyl)benzamide.
Reaction Mechanism :
- Formation of O-(4-Methylbenzyl)hydroxylamine :
- 4-Methylbenzyl chloride reacts with hydroxylamine hydrochloride in a basic aqueous medium (e.g., NaOH) to yield O-(4-methylbenzyl)hydroxylamine.
- $$ \text{4-Me-C}6\text{H}4\text{CH}2\text{Cl} + \text{NH}2\text{OH} \xrightarrow{\text{NaOH}} \text{4-Me-C}6\text{H}4\text{CH}2\text{O-NH}2 + \text{NaCl} $$.
- Amide Bond Formation :
- O-(4-methylbenzyl)hydroxylamine reacts with benzoyl chloride in dichloromethane (DCM) or chloroform, catalyzed by triethylamine (TEA) or pyridine to scavenge HCl.
- $$ \text{PhCOCl} + \text{4-Me-C}6\text{H}4\text{CH}2\text{O-NH}2 \xrightarrow{\text{TEA}} \text{PhCONH-O-CH}2\text{C}6\text{H}_4\text{-4-Me} + \text{HCl} $$.
Optimization Insights :
- Solvent Selection : Polar aprotic solvents (DCM, chloroform) enhance reaction efficiency by solubilizing both reactants while minimizing side reactions.
- Catalyst Impact : TEA increases the reaction rate by maintaining a basic pH (8–10), preventing HCl-induced decomposition.
- Temperature Control : Reactions conducted at 20–40°C for 3–4 hours achieve yields >75%, whereas higher temperatures (>50°C) promote byproduct formation.
Table 1: Representative Reaction Conditions and Yields
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Dichloromethane | TEA | 30 | 4 | 78 |
| Chloroform | Pyridine | 25 | 3.5 | 82 |
| Ethyl Acetate | None | 40 | 6 | 65 |
Coupling Reagent-Mediated Synthesis
For laboratories avoiding acyl chlorides, carbodiimide-based coupling agents (e.g., EDCI/HOBt) facilitate direct amidation between benzoic acid and O-(4-methylbenzyl)hydroxylamine.
Procedure :
- Activate benzoic acid with EDCI and HOBt in DMF for 30 minutes.
- Add O-(4-methylbenzyl)hydroxylamine and stir at room temperature for 12–24 hours.
- Purify via column chromatography (SiO₂, hexane/ethyl acetate).
Advantages :
Critical Analysis of Synthetic Challenges
Instability of O-(4-Methylbenzyl)hydroxylamine
O-Alkylhydroxylamines are prone to oxidation and hydrolysis. Key stabilization strategies include:
Byproduct Formation
Common byproducts include:
- N,N-Di-substituted Amides : From over-alkylation during hydroxylamine preparation.
- Esterification Products : If residual alcohols are present.
Table 2: Byproduct Mitigation Strategies
| Byproduct | Mitigation Approach |
|---|---|
| N,N-Di-substituted amides | Limit reaction stoichiometry (1:1 ratio) |
| Esters | Use anhydrous solvents and reagents |
Purification and Characterization
Acid-Base Extraction
Post-reaction mixtures are washed with 5–20% HCl to remove unreacted hydroxylamine and catalysts, followed by neutralization with NaHCO₃.
Comparative Evaluation of Methodologies
Table 3: Method Comparison for N-[(4-Methylphenyl)methoxy]benzamide Synthesis
| Parameter | Acyl Chloride Route | Coupling Reagent Route |
|---|---|---|
| Yield (%) | 78–82 | 70–75 |
| Purity (%) | >95 | 90–93 |
| Reaction Time | 3–4 h | 12–24 h |
| Scalability | High | Moderate |
| Cost | Low | High |
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methoxy]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzamide group can be reduced to form an amine derivative.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 4-methoxybenzoic acid
Reduction: 4-methoxyaniline
Substitution: 4-bromo-N-(4-methylphenyl)methoxybenzamide
Scientific Research Applications
N-[(4-methylphenyl)methoxy]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group enhances its binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table compares key structural features and properties of benzamide derivatives:
Physicochemical Properties
- For example, the thiazole-containing benzamide in has a molecular weight of ~410 g/mol, balancing lipophilicity and solubility .
- Crystallinity : Methoxy and aryl substituents influence packing efficiency. The title compound in (a benzamidine analog) shows distinct C-N bond lengths (1.285–1.368 Å) due to delocalization effects, which may translate to conformational flexibility in benzamide derivatives .
Q & A
Q. What are the common synthetic routes for N-[(4-methylphenyl)methoxy]benzamide?
- Methodological Answer : Synthesis typically involves coupling reactions between hydroxylamine derivatives and acyl chlorides. For example, O-benzyl hydroxylamine hydrochloride reacts with p-trifluoromethyl benzoyl chloride in dichloromethane (DCM) under ice-cooled conditions, using sodium carbonate as a base to neutralize HCl byproducts . Reaction optimization includes controlling stoichiometry (1:1.1 molar ratio of amine to acyl chloride) and maintaining temperatures below 10°C to minimize side reactions. Post-synthesis purification employs column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. What techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Data collection requires single crystals grown via slow evaporation in solvents like acetonitrile. Symmetry and unit cell parameters are analyzed using WinGX or similar suites .
- Spectroscopy : Confirm functional groups via FT-IR (e.g., amide C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm and aromatic protons in the 6.5–8.0 ppm range) .
Q. How is purity assessed during synthesis?
- Methodological Answer : Purity is validated using HPLC with a C18 column and UV detection at 254 nm. Mobile phases often combine acetonitrile and water (70:30 v/v) at 1 mL/min flow rate. Complementary techniques include TLC (Rf comparison against standards) and melting point analysis (sharp range within ±2°C of literature values) .
Advanced Research Questions
Q. How can contradictions in biological activity data be resolved?
- Methodological Answer : Discrepancies in bioactivity (e.g., anti-cancer IC50 values) require systematic validation:
Dose-response curves : Test multiple concentrations (1 nM–100 µM) in triplicate across cell lines (e.g., MCF-7, HeLa).
Structural analogs : Compare activity of derivatives (e.g., fluoro- or methoxy-substituted benzamides) to identify pharmacophore elements .
Target engagement assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity to suspected targets (e.g., kinases or DNA topoisomerases) .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Methodological Answer : Yield optimization employs Design of Experiments (DOE):
- Variables : Solvent polarity (DCM vs. THF), temperature (−10°C to 25°C), and catalyst loading (e.g., 1–5 mol% DMAP).
- Response surface modeling : Identify optimal conditions (e.g., 15°C in DCM with 3 mol% DMAP increases yield from 65% to 82%) .
- Scale-up adjustments : Use continuous flow reactors to enhance mixing and heat dissipation, reducing decomposition byproducts .
Q. How are computational methods applied to predict physicochemical properties?
- Methodological Answer :
- Molecular dynamics (MD) : Simulate solvation free energy in water/octanol systems to predict logP (partition coefficient) using software like GROMACS.
- DFT calculations : Gaussian09 or ORCA optimize geometry at the B3LYP/6-31G* level to estimate dipole moments and electrostatic potential surfaces, aiding in crystallinity prediction .
Q. What protocols ensure safe handling of mutagenic intermediates?
- Methodological Answer :
- Risk assessment : Conduct Ames test pre-screening for mutagenicity (e.g., compound 3 in shows lower mutagenicity than benzyl chloride).
- Engineering controls : Use fume hoods with ≥100 ft/min face velocity and closed-system reactors to minimize exposure.
- PPE : Wear nitrile gloves (ASTM D6978 standard) and Tyvek® suits during synthesis .
Data Analysis and Validation
Q. How to address crystallographic data discrepancies (e.g., R-factor >5%)?
- Methodological Answer :
- Data reprocessing : Re-integrate diffraction images using XDS or HKL-3000 to correct for absorption or scaling errors.
- Model refinement : Apply anisotropic displacement parameters for non-H atoms and validate with PLATON ADDSYM to check for missed symmetry .
Q. What statistical methods are used to validate biological assay reproducibility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
